N-(2-isobutoxyphenyl)benzamide
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-[2-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)12-20-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
IBNUPJMWRVJQHD-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Benzamide Derivatives
Key Observations:
- Substituent Impact on Bioactivity : The presence of electron-withdrawing groups (e.g., halogens in ) or electron-donating groups (e.g., hydroxyl in ) significantly alters biological activity. The isobutoxy group in this compound may balance lipophilicity and steric effects, making it suitable for central nervous system (CNS) targets.
- Synthetic Accessibility : Compounds like N-(diisopropylphosphanyl)benzamide are synthesized via silylation or DMAP-catalyzed reactions , suggesting that similar strategies could apply to this compound.
Key Observations:
- Antiparasitic Potential: N-(2-aminoethyl)-N-benzyloxyphenyl benzamide shows potent activity against Trypanosoma brucei (IC₅₀ < 1 µM) . The isobutoxy analog might exhibit similar efficacy with improved pharmacokinetics.
- Antioxidant Capacity : Hydroxyl-rich derivatives like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide outperform ascorbic acid in radical scavenging , whereas lipophilic isobutoxy groups may prioritize membrane penetration over direct antioxidant effects.
Computational and Analytical Insights
- Structural Characterization : Tools like SHELX and WinGX are widely used for crystallographic analysis of benzamides. For example, N-(diisopropylphosphanyl)benzamide was characterized via X-ray diffraction , a method applicable to this compound.
- ADMET Predictions : N-(Phenylcarbamoyl)benzamide exhibits favorable absorption and low toxicity in silico models , suggesting that isobutoxy derivatives might share similar metabolic stability.
Preparation Methods
Direct Acylation of 2-Isobutoxyaniline with Benzoyl Chloride
The most straightforward method involves reacting 2-isobutoxyaniline with benzoyl chloride in the presence of a base. Adapted from bis-benzamide syntheses , this route proceeds via nucleophilic acyl substitution. In a representative procedure, 2-isobutoxyaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Benzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is stirred at room temperature for 3–6 hours, with reaction completion monitored by TLC. Workup involves washing with aqueous NaHCO, drying over MgSO, and solvent evaporation. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields N-(2-isobutoxyphenyl)benzamide as a white solid in 89–93% yield .
Critical parameters include:
-
Stoichiometry : Excess benzoyl chloride (1.1–1.2 equiv) ensures complete conversion of the amine.
-
Temperature : Controlled addition at 0°C minimizes side reactions such as polymerization .
-
Base selection : Triethylamine outperforms weaker bases (e.g., NaCO) in mitigating acid-induced decomposition .
Characterization data align with literature: -NMR (CDCl) δ 8.02 (d, 2H, Ar–H), 7.52–7.45 (m, 3H, Ar–H), 7.25 (dd, 1H, J = 8.4 Hz, Ar–H), 6.95 (d, 1H, J = 2.4 Hz, Ar–H), 3.76 (hept, 1H, J = 6.0 Hz, CH(CH)), 1.32 (d, 6H, CH(CH)) .
Coupling Reagent-Mediated Synthesis Using PPh3_33-I2_22
Phosphine-iodine coupling systems offer a mild alternative for amide bond formation. As demonstrated for N-benzylbenzamide , this method avoids acyl chloride intermediates. To a stirred solution of iodine (1.0 equiv) in DCM at 0°C, PPh (1.0 equiv) is added, followed by 2-isobutoxyaniline (1.0 equiv). After 5 minutes, benzoic acid (0.85 equiv) and triethylamine (1.7 equiv) are introduced. The reaction warms to room temperature, and stirring continues for 10–15 minutes. Quenching with NaSO, extraction with DCM, and chromatography yield the product in 94–99% .
Advantages :
-
Functional group tolerance : Sensitive groups (e.g., esters) remain intact .
-
Rapid kinetics : Reactions conclude within 15 minutes due to high iodine electrophilicity .
Aqueous Phase Synthesis with Alkali Metal Hydroxide
An environmentally benign approach adapts the aqueous-phase synthesis of N-(2-phenylethyl)benzamide . Here, 2-isobutoxyaniline (1.0 equiv), NaOH (1.5–3.0 equiv), and water (30–50 equiv) are mixed at 18°C. Benzoyl chloride (1.0–1.5 equiv) is added dropwise under ice cooling (<10°C). After 3 hours at room temperature, vacuum filtration isolates the precipitate, which is washed to neutrality and dried at 70–80°C. This method achieves 95–99% yield without organic solvents .
Optimization insights :
-
Alkali concentration : NaOH ≥1.5 equiv ensures deprotonation of the amine, enhancing nucleophilicity .
-
Temperature control : Maintaining <10°C during benzoyl chloride addition prevents hydrolysis .
Transamidation Pathways
Phenyl isocyanate-enabled transamidation provides a route to secondary amides. Reacting N-(2-aminophenyl)benzamide with phenyl isocyanate generates a urea intermediate, which undergoes rearrangement to this compound. While atom-economical, this method requires pre-synthesized intermediates, limiting practicality .
Comparative Analysis of Synthesis Methods
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(2-isobutoxyphenyl)benzamide derivatives?
Synthesis typically involves coupling reactions between substituted benzoyl chlorides and 2-isobutoxyaniline derivatives. For example, amidation under Schotten-Baumann conditions (using aqueous NaOH and dichloromethane) is a standard approach, as seen in analogous benzamide syntheses . Advanced routes may employ catalytic systems (e.g., DIPEA in dichloromethane) for improved yields, particularly for sterically hindered derivatives . Purification via recrystallization or column chromatography is critical to isolate products, as impurities can skew crystallographic or biological data .
Advanced: How can crystallographic software like SHELX or ORTEP resolve structural ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving disorder in flexible isobutoxy groups. For example, thermal ellipsoid plots generated via ORTEP-3 can visualize anisotropic displacement parameters, distinguishing static disorder from dynamic motion in the isobutoxy side chain . WinGX integrates tools for validating hydrogen bonding and π-π stacking interactions, which are critical for understanding packing efficiencies in benzamide crystals . Discrepancies in bond lengths or angles (e.g., C=O vs. C-N) should be cross-validated using density functional theory (DFT) calculations .
Basic: What spectroscopic techniques are essential for validating the structure of this compound?
1H/13C NMR is primary for confirming the benzamide backbone and isobutoxy substituent. Key signals include:
- N-H proton : ~10–12 ppm (broad singlet) in DMSO-d6 .
- Isobutoxy group : A triplet for the –OCH2– group (δ ~3.7–4.1 ppm) and a multiplet for the –CH(CH3)2 moiety (δ ~1.8–2.1 ppm) .
IR spectroscopy verifies amide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) . Mass spectrometry (ESI-MS) confirms molecular weight, with fragmentation patterns distinguishing isobutoxy from other alkoxy groups .
Advanced: How should researchers address discrepancies in crystallographic data for this compound analogs?
Contradictions in unit cell parameters or space group assignments often arise from twinning or poor crystal quality. Strategies include:
- Data reprocessing : Use SHELXL’s TWIN/BASF commands to model twinning .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(2-acetylphenyl)benzamide derivatives) to identify systematic errors .
- High-resolution data : Collect synchrotron data (<1.0 Å resolution) to resolve electron density ambiguities, particularly for disordered isobutoxy groups .
Advanced: What computational methods are recommended for predicting thermodynamic properties of this compound?
DFT calculations (B3LYP/6-311++G**) using Gaussian or ORCA software can estimate Gibbs free energy, enthalpy, and entropy . For solvation effects, apply the SMD implicit solvent model. Thermodynamic functions (heat capacity, entropy) derived from frequency calculations should be validated against experimental DSC/TGA data . The NIST THERMO.PY script automates post-processing of Gaussian output files for accurate thermochemical tables .
Advanced: What strategies optimize the biological evaluation of this compound derivatives?
- Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity (KD) against target enzymes (e.g., PARP-1), with IC50 values corrected for solubility limitations .
- Cellular uptake studies : Radiolabel the benzamide core (e.g., 14C) or employ LC-MS/MS to quantify intracellular concentrations .
- Structure-activity relationships (SAR) : Modify the isobutoxy group’s steric bulk (e.g., tert-butyl vs. isopropyl) to correlate substituent effects with activity .
Advanced: How can hydrogen-bonding networks in this compound crystals influence material properties?
Intermolecular N-H···O=C interactions often form 1D chains, while C-H···π contacts stabilize layered packing . Use CrystalExplorer to map Hirshfeld surfaces and quantify interaction contributions (e.g., O···H vs. C···H contacts) . For polymorph control, vary crystallization solvents (e.g., ethanol vs. acetonitrile) to manipulate hydrogen-bonding motifs .
Advanced: What computational tools predict the pharmacokinetic properties of this compound analogs?
- ADMET prediction : SwissADME or ADMETLab estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition .
- Metabolic stability : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., benzylic C-H in the isobutoxy group) .
- Blood-brain barrier penetration : Molecular dynamics (MD) simulations with CHARMM force fields model passive diffusion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
